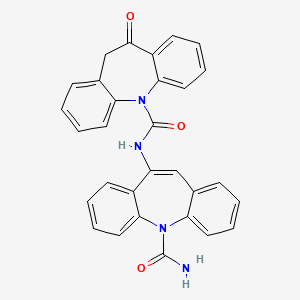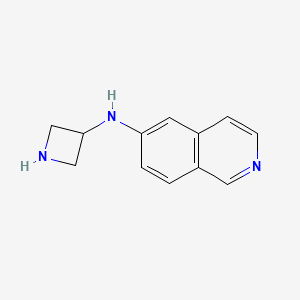
N-(azetidin-3-yl)isoquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(azetidin-3-yl)isoquinolin-6-amine is a heterocyclic compound that features both an azetidine ring and an isoquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable scaffold for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)isoquinolin-6-amine typically involves the formation of the azetidine ring followed by its attachment to the isoquinoline moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with an isoquinoline derivative under basic conditions. For example, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(azetidin-3-yl)isoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the azetidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
科学研究应用
N-(azetidin-3-yl)isoquinolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(azetidin-3-yl)isoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The isoquinoline moiety can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
N-(azetidin-3-yl)quinolin-6-amine: Similar structure but with a quinoline ring instead of an isoquinoline ring.
N-(azetidin-3-yl)pyridin-6-amine: Contains a pyridine ring instead of an isoquinoline ring.
N-(azetidin-3-yl)benzeneamine: Features a benzene ring instead of an isoquinoline ring.
Uniqueness
N-(azetidin-3-yl)isoquinolin-6-amine is unique due to the combination of the azetidine ring and the isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The isoquinoline ring provides additional sites for functionalization, enhancing its versatility in chemical synthesis and drug development.
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
N-(azetidin-3-yl)isoquinolin-6-amine |
InChI |
InChI=1S/C12H13N3/c1-2-11(15-12-7-14-8-12)5-9-3-4-13-6-10(1)9/h1-6,12,14-15H,7-8H2 |
InChI 键 |
IWHCBWVHESFUSD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)NC2=CC3=C(C=C2)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


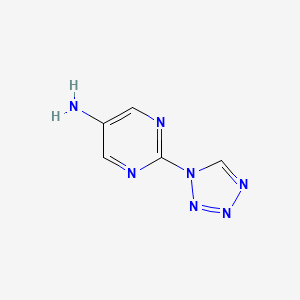
![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)

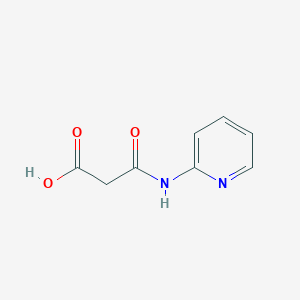
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
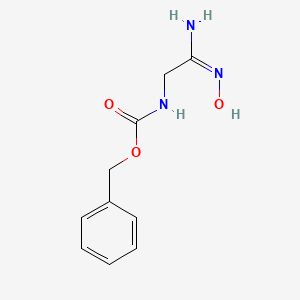
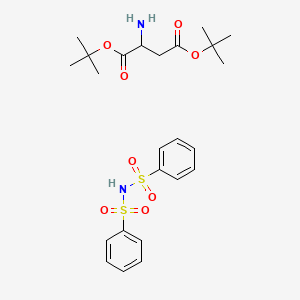
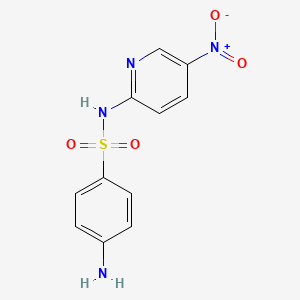
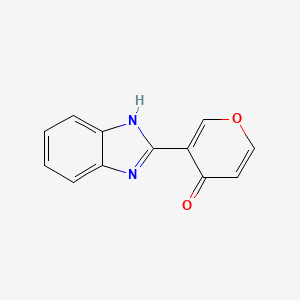

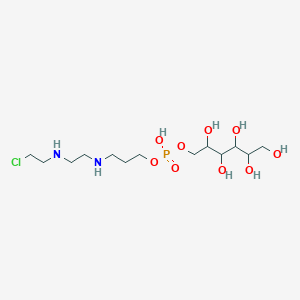
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
